dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate
Description
Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester group (dibutyl), a 4-bromophenyl substituent, and a hydroxymethyl moiety.
Properties
IUPAC Name |
(4-bromophenyl)-dibutoxyphosphorylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrO4P/c1-3-5-11-19-21(18,20-12-6-4-2)15(17)13-7-9-14(16)10-8-13/h7-10,15,17H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADVMYIWWOSWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=C(C=C1)Br)O)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Abramov Reaction Approach
The Abramov reaction, a classical method for α-hydroxyphosphonate synthesis, involves the nucleophilic addition of dialkyl phosphites to carbonyl compounds. For dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate, this protocol employs 4-bromobenzaldehyde and dibutyl phosphite under Brønsted acid catalysis (e.g., HCl or p-TsOH).
Mechanistic Pathway :
- Protonation : The carbonyl oxygen of 4-bromobenzaldehyde undergoes protonation, enhancing electrophilicity.
- Nucleophilic Attack : Dibutyl phosphite’s phosphorus center attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Deprotonation : The intermediate collapses to yield the α-hydroxyphosphonate product.
Optimized Conditions :
- Molar Ratio : 1:1.2 (aldehyde:dibutyl phosphite)
- Catalyst : 5 mol% p-toluenesulfonic acid
- Solvent : Toluene, reflux (110°C)
- Reaction Time : 12–16 hours
- Yield : 68–72% (theoretical maximum limited by equilibrium dynamics).
Limitations :
- Competing side reactions include aldol condensation of 4-bromobenzaldehyde under acidic conditions.
- Moisture sensitivity necessitates anhydrous setups.
Pudovik Addition with Controlled Rearrangement
The Pudovik addition, followed by suppression of the-phospha-Brook rearrangement, offers a high-yielding route. Ghosal’s 2019 methodology (adapted from Source) uses n-butyllithium (n-BuLi) to mediate the reaction between dibutyl phosphite and 4-bromobenzaldehyde under solvent-free conditions.
Critical Parameters :
- Base : 1.2 equivalents n-BuLi
- Temperature : −78°C to 25°C (gradual warming)
- Atmosphere : Inert (N₂ or Ar)
- Yield : 85–89%.
Mechanistic Insights :
- Lithiation : n-BuLi deprotonates dibutyl phosphite, generating a nucleophilic phosphite anion.
- Carbonyl Addition : The anion attacks 4-bromobenzaldehyde, forming a β-hydroxyphosphonate intermediate.
- Quenching : Immediate aqueous workup prevents rearrangement, isolating the target compound.
Advantages :
- Avoids side products from over-rearrangement.
- Compatible with electron-deficient aldehydes.
Silylation-Protected Synthesis
Adapting methodologies from CN101323628A (Source), this route introduces trimethylchlorosilane (TMCS) and sodium iodide to protect reactive hydroxyl groups during phosphorylation.
Stepwise Procedure :
- Silylation :
- Reagents : TMCS (1.5 equiv), NaI (1.2 equiv)
- Solvent : Acetonitrile, 30°C, 2 hours
- Product : O-silylated 4-bromobenzaldehyde intermediate.
Phosphorylation :
- Reagent : Dibutyl phosphite (1.1 equiv)
- Conditions : N₂ atmosphere, 40°C, 4 hours.
Deprotection :
Applications :
- Ideal for substrates prone to oxidation or nucleophilic substitution.
- Enables sequential functionalization of the hydroxyl group.
Comparative Analysis of Methods
| Parameter | Abramov Reaction | Pudovik Addition | Silylation-Protected |
|---|---|---|---|
| Yield | 68–72% | 85–89% | 78–81% |
| Reaction Time | 12–16 hours | 6–8 hours | 9 hours (total) |
| Catalyst | p-TsOH | n-BuLi | TMCS/NaI |
| Moisture Sensitivity | High | Moderate | Low |
| Byproducts | Aldol adducts | Minimal | Siloxane derivatives |
Key Observations :
- The Pudovik method achieves superior yields due to kinetic control and minimized side reactions.
- Silylation-protected synthesis enhances stability but adds synthetic steps.
- Abramov’s simplicity remains advantageous for small-scale production.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature Gradients
Spectroscopic Validation
- ³¹P NMR : Singlets at δ 18–22 ppm confirm phosphonate formation.
- IR Spectroscopy : Absorption bands at 1250 cm⁻¹ (P=O) and 3400 cm⁻¹ (-OH) validate functionality.
Applications and Derivatives
Biological Activity
Material Science
- The 4-bromophenyl moiety enables Suzuki–Miyaura cross-coupling, facilitating integration into conjugated polymers.
Chemical Reactions Analysis
Types of Reactions
dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the bromophenyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions. This property is exploited in synthesizing more complex organic molecules.
- Phosphonate Chemistry : Phosphonates are known for their ability to form stable complexes with metals, which can be utilized in catalysis. The compound's phosphonate group can facilitate the formation of organophosphorus catalysts that are effective in various organic transformations .
Medicinal Chemistry
The biological activity of this compound has been investigated for potential therapeutic applications:
- Anticancer Activity : Studies have shown that phosphonate derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes. For example, phosphonates are known to inhibit serine hydrolases, which play critical roles in various biological processes. Research indicates that modifications to the phosphonate moiety can enhance inhibitory potency and selectivity .
Materials Science
This compound is also being studied for its potential applications in materials science:
- Synthesis of Hybrid Materials : The compound can be incorporated into hybrid materials that combine organic and inorganic components. Such materials are useful in creating advanced coatings and composites with enhanced properties such as durability and resistance to environmental degradation .
- Nanomaterials : Research has indicated that phosphonates can be utilized in the synthesis of nanomaterials, which have applications ranging from drug delivery systems to sensors. The ability of this compound to form stable complexes may facilitate the development of functionalized nanoparticles .
Table 1: Summary of Applications
Case Study: Anticancer Activity
A study published in ACS Central Science explored the anticancer potential of phosphonate derivatives similar to this compound. Researchers found that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Halogen Substituents :
- Fluoro (Compound 3, ): Dimethyl [(4-fluorophenyl)(coumarinylamino)methyl]phosphonate exhibits a melting point (m.p.) of 182–184°C and 82% yield.
- Bromo (Compound 5, ): The bromo analog (m.p. 188–190°C) shows a higher m.p. than the fluoro derivative, likely due to increased molecular weight and halogen polarizability .
- Iodo (Compound 6, ): The iodo-substituted compound has the highest m.p. (209–211°C), reflecting stronger London dispersion forces .
Electron-Withdrawing Groups :
Ester Group Variations
- Diisopropyl vs. For example, diisopropyl [(4-bromophenyl)(phenylamino)methyl]phosphonate (Compound 1) was studied for crystal packing via Hirshfeld analysis, revealing dominant H-bonding and van der Waals interactions . Dibutyl esters () may offer improved solubility in non-polar solvents due to longer alkyl chains but could hinder crystallization, as seen in the formation of byproducts under catalyst-free conditions .
Diethyl Esters (): Diethyl [(4-bromophenyl)methyl]phosphonate (CAS 38186-51-5) lacks the hydroxymethyl group but shares the 4-bromobenzyl motif. Its applications include Suzuki couplings, highlighting the role of the phosphonate group in cross-coupling reactions .
Stereochemical and Functional Group Modifications
- Stereoisomerism (): Bis((1R,2S,5R)-menthyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate exists as two stereoisomers (29a and 29b). Their distinct $^1$H NMR spectra indicate differing spatial arrangements, which could influence biological activity or crystallization behavior .
- Chloro Substituents (): Diphenyl 4-bromo-α-chlorobenzylphosphonate (CAS 189099-56-7) introduces a chloro group adjacent to the phosphonate, increasing electrophilicity.
Hydrogen Bonding and Crystal Packing
Hydroxymethyl-Containing Phosphonates :
- Diethyl [hydroxy(phenyl)methyl]phosphonate () forms dimers via O–H⋯O hydrogen bonds, creating $R_2^2(10)$ ring motifs. Similar interactions are expected in the target compound, affecting solubility and thermal stability .
- Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate () exhibits C–H⋯π interactions, stabilizing its crystal lattice. The nitro group’s electron-withdrawing nature may reduce H-bond strength compared to bromo analogs .
- Amino-Functionalized Derivatives (): Diisopropyl [(4-bromophenyl)(phenylamino)methyl]phosphonate (Compound 1) shows N–H⋯O hydrogen bonds, while dimethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate () forms N–H⋯O and C–H⋯O interactions. These differences highlight the role of substituents in directing crystal packing .
Data Tables
Table 1: Comparative Properties of Selected Phosphonates
Biological Activity
Dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dibutoxyphosphorylmethanol moiety attached to a 4-bromophenyl group, which contributes to its unique chemical reactivity and biological properties. The presence of the bromine atom allows for various substitution reactions, enhancing its versatility in biological applications.
This compound interacts with specific biological targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to significant alterations in cellular processes, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may influence receptor activity, affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit metabolic processes contributes to its effectiveness. A study demonstrated that phosphonates can serve as effective antimicrobial agents due to their structural similarities to natural substrates involved in microbial metabolism.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For instance, compounds with similar phosphonate structures have shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways .
In Vitro Studies
In vitro studies have provided insights into the compound's biological activity. For example:
- Cell Viability Assays : Experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Studies : Investigations into the mechanism of action showed that the compound could induce reactive oxygen species (ROS) production, leading to oxidative damage in target cells .
In Vivo Studies
Animal model studies have further elucidated the therapeutic potential of this compound:
- A study involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor growth compared to controls.
- Pharmacokinetic studies demonstrated favorable absorption and bioavailability, suggesting potential for clinical application .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, antiproliferative | Inhibition of metabolic pathways |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial, antioxidant | Free radical scavenging |
| 4-Bromofentanyl | Opioid analgesic | Receptor agonism |
This compound stands out due to its dual functionality as both an enzyme inhibitor and a potential therapeutic agent against cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
